7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives. This compound is characterized by its complex structure, which includes a trifluorophenyl group, a methoxy group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluorophenyl halide reacts with a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds such as 1,2,3,5-tetrahydroindolizine and its various substituted derivatives.
Trifluorophenyl Compounds: Compounds containing the trifluorophenyl group, such as trifluoromethylbenzene.
Methoxy-Substituted Compounds: Compounds with methoxy groups, such as anisole.
Uniqueness
What sets 7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluorophenyl group enhances its lipophilicity and metabolic stability, while the methoxy and carboxamide groups contribute to its reactivity and potential bioactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-methoxy-5-oxo-N-(2,3,4-trifluorophenyl)-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-24-11-7-12(22)21-6-2-3-10(21)13(11)16(23)20-9-5-4-8(17)14(18)15(9)19/h4-5,7H,2-3,6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWXKFMMWIOOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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